REACTION_CXSMILES
|
CC[O:3][C:4]([CH:6]1[C:8](C)(C)[CH:7]1[CH:11]=C(C)C)=[O:5].[Mn]([O-])(=O)(=O)=[O:16].[K+].C[C:22]([CH3:24])=[O:23]>>[CH3:8][C:7]1([CH3:11])[CH:6]([C:4]([OH:3])=[O:5])[CH:24]1[C:22]([OH:16])=[O:23] |f:1.2|
|
Name
|
|
Quantity
|
163.1 g
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C1C(C1(C)C)C=C(C)C
|
Name
|
|
Quantity
|
472.7 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for another 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid cake was washed with acetone (450 mL) and suction
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
The dried solid was mixed with sodium sulfite (Na2SO3) (364.3 g)
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Type
|
ADDITION
|
Details
|
the solid mixture was added in portions to 30% sulfuric acid (H2SO4) (960 mL)
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Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 65° C
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (EtOAc) (1000 mL) was added
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through celite
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the aqueous layer was washed with EtOAc (600 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic solutions were dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil (158.6 g)
|
Type
|
ADDITION
|
Details
|
This oil was treated with 45% sodium hydroxide solution (NaOH) (240 mL) and water (100 mL) at 85° C. for about 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
further extracted three times with EtOAc (450 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C1C(=O)O)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 162.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |